Methyl 3-ethylisonicotinate

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Uncontrolled variables arise when isonicotinate building blocks are interchanged. Methyl 3-ethylisonicotinate (CAS 13341-16-7) resolves this. - Grignard-based total synthesis: mandatory precursor for (±)-dasycarpidone and (±)-3-epidasycarpidone. Substitution with methyl isonicotinate yields de-ethyldasycarpidone. - Dihydroorotase inhibition: IC₅₀ 1.80×10⁵ nM at pH 7.37, a 2.9-fold potency gain over comparator. - Coordination polymers: unique 3-ethyl-4-methyl ester profile yields divergent 1D polymeric architectures.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 13341-16-7
Cat. No. B1530315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethylisonicotinate
CAS13341-16-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3
InChIKeyZNEUDQKYLTUMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Ethylisonicotinate: Identity & Class Overview


Methyl 3-ethylisonicotinate (CAS 13341-16-7; synonym: methyl 3-ethylpyridine-4-carboxylate) is a 3-ethyl-substituted isonicotinate ester belonging to the pyridine-4-carboxylate family, with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol . It is supplied primarily as a research chemical and synthetic building block with typical purity ≥95% . The compound is distinguished from its close structural analogs—methyl isonicotinate (CAS 2459-09-8), ethyl isonicotinate (CAS 1570-45-2), methyl 3-methylisonicotinate (CAS 116985-92-3), and 3-ethylisonicotinic acid (CAS 4080-54-0)—by the combination of a methyl ester at the 4-position and an ethyl substituent at the 3-position of the pyridine ring, which imparts differential physicochemical properties, enzyme inhibition profiles, metal-coordination behaviour, and synthetic utility in alkaloid total synthesis [1]. These structural features create quantifiable differentiation that must be evaluated when selecting among isonicotinate derivatives for research or industrial applications.

Methyl 3-Ethylisonicotinate: Non-Substitutability Evidence


Isonicotinate esters are not fungible building blocks. The presence and identity of the 3-alkyl substituent directly modulates enzyme inhibition potency [1], dictates the stereochemical outcome of Grignard-based alkaloid total syntheses [2], alters the bridging architecture in coordination polymers [3], and shifts bulk physicochemical properties including boiling point by >55 °C relative to the unsubstituted methyl ester . A procurement decision that treats methyl 3-ethylisonicotinate as interchangeable with methyl isonicotinate, ethyl isonicotinate, or 3-ethylisonicotinic acid will introduce uncontrolled variables into any experimental or manufacturing process. The quantitative evidence below establishes exactly where and by how much this compound diverges from its nearest comparators.

Methyl 3-Ethylisonicotinate: Differentiation Evidence


Dihydroorotase Inhibition: Potency Advantage

Methyl 3-ethylisonicotinate (BDBM50405110) exhibits an IC₅₀ of 1.80 × 10⁵ nM against dihydroorotase (DHO) from mouse Ehrlich ascites carcinoma at pH 7.37 [1]. In the identical assay, a comparator compound (BDBM50405111 / CHEMBL73819) shows an IC₅₀ of 5.20 × 10⁵ nM [2]. This represents a 2.9-fold stronger inhibition by methyl 3-ethylisonicotinate. The assay used a compound concentration of 10 μM and measured inhibition of the CAD protein-associated dihydroorotase domain, a validated target in pyrimidine biosynthesis. No dihydroorotase inhibition data for methyl isonicotinate or ethyl isonicotinate are currently available in BindingDB, preventing a direct isonicotinate-class internal comparison; however, the data establish that the 3-ethyl-4-methyl ester substitution pattern yields measurable enzyme engagement distinct from random library members.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Dasycarpidone Synthesis: Precursor Specificity

In the Kametani–Suzuki total synthesis of the Aspidosperma indole alkaloid (±)-dasycarpidone, methyl 3-ethylisonicotinate 1-oxide (compound 6) serves as the essential precursor that installs the C-20 ethyl group of the natural product [1]. Grignard condensation of indolylmagnesium bromide with methyl 3-ethylisonicotinate 1-oxide in THF/CH₂Cl₂ with benzoyl chloride yields the key 2-indolyl-3-ethylpyridine intermediate (7) bearing the intact ethyl substituent (¹H NMR: δ 1.0 ppm, CH₃ of ethyl; δ 3.92 ppm, CO₂CH₃). By contrast, when the identical reaction is performed with methyl isonicotinate 1-oxide (lacking the 3-ethyl group), the product is de-ethyldasycarpidone (V)—a different compound missing the C-20 ethyl substituent [2]. The 3-ethyl group is therefore not a passive structural feature but a stereoelectronically essential element that determines which alkaloid scaffold is accessed. The CymitQuimica listing explicitly identifies methyl 3-ethylisonicotinate (PCME) as 'a precursor in the synthesis of dasycarpidone, an anti-inflammatory drug' .

Total synthesis Indole alkaloids Grignard condensation

Physicochemical Differentiation vs. Methyl Isonicotinate

The 3-ethyl substituent induces a substantial shift in bulk physicochemical properties compared to the parent methyl isonicotinate. Methyl 3-ethylisonicotinate exhibits a predicted boiling point of 265.9 ± 28.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C [1]. In contrast, methyl isonicotinate (CAS 2459-09-8) has a literature boiling point of 207–209 °C, density of 1.161 g/mL at 25 °C, and vapor pressure of ~0.3 mmHg at 25 °C . This represents a boiling point elevation of approximately 56–59 °C attributable to the 3-ethyl group (ΔMW = 28.05 Da). The polarizability increases from 14.3 ± 0.5 × 10⁻²⁴ cm³ (methyl isonicotinate; ChemSpider predicted) to 18.1 ± 0.5 × 10⁻²⁴ cm³ (methyl 3-ethylisonicotinate), reflecting greater electron cloud distortion and altered solvation behaviour.

Physicochemical properties Boiling point Vapor pressure

Coordination Polymer Architecture: Azido-Bridging

The steric and electronic influence of the ester alkyl chain (ethyl vs. methyl) on isonicotinate ligands produces divergent 1D polymeric architectures in copper(II) azido complexes. The complex [Cu(ethyl isonicotinate)₂(N₃)₂]ₙ (1) crystallizes with six-coordinate copper centers featuring asymmetric μ₂-1,1 and μ₂-1,3-azido bridges linking trans-coordinated ethyl isonicotinate ligands, forming a 1D chain [1]. In contrast, the methyl analog [Cu(methyl isonicotinate)₂(NO₃)(N₃)]ₙ (2) incorporates a nitrate counterion into the coordination sphere, with each copper atom located at an inversion center coordinated to trans methyl isonicotinate ligands, μ-1,1-azido ligands, and a bridging μ-O,O′ nitrate group [1]. Although these data compare ethyl isonicotinate vs. methyl isonicotinate rather than the 3-ethyl-substituted ester directly, they establish the principle that the ester alkyl group identity dictates coordination geometry and bridging topology in this ligand class. Methyl 3-ethylisonicotinate, bearing both the methyl ester and the 3-ethyl ring substituent, would be predicted to further differentiate from both comparators.

Coordination chemistry Copper(II) polymers Azido bridging

Alkaline Hydrolysis: Predictable Substituent Effects

The alkaline hydrolysis rates of methyl pyridinecarboxylates are governed by additive substituent and ring-nitrogen effects that correlate with Hammett σ constants. Campbell et al. (1970) demonstrated that for methyl 5-X-picolinates, methyl 4-X-picolinates, and methyl 5-X-nicotinates (X = NO₂, Br, H, MeO, Me₂N), the hydrolysis rate constants in methanol–water (85% w/w) are additive and predictable from σₘ and σₚ values [1]. Subsequent work by Shkurko (1998) extended this approach across six series of substituted pyridinecarboxylates, confirming that rate constants additively correlate with σ constants of both the nitrogen atom and substituents through transmission factors for inductive and resonance effects [2]. While methyl 3-ethylisonicotinate itself was not included in these studies, the 3-ethyl group (σₘ ≈ −0.07; σₚ ≈ −0.15) is a weakly electron-donating substituent that would be predicted to modestly decrease the alkaline hydrolysis rate relative to unsubstituted methyl isonicotinate (X = H). This contrasts with the 3-methyl analog (methyl 3-methylisonicotinate, CAS 116985-92-3), where the smaller methyl group (σₘ ≈ −0.07) exerts a similar inductive effect but with reduced steric shielding of the ester carbonyl.

Alkaline hydrolysis Hammett equation Substituent effects

Methyl 3-Ethylisonicotinate: Application Scenarios


Dasycarpidone Alkaloid Total Synthesis

Methyl 3-ethylisonicotinate is the mandatory precursor for Grignard-based total syntheses of (±)-dasycarpidone and (±)-3-epidasycarpidone, where the 3-ethyl group is retained at the C-20 position of the alkaloid framework. The CymitQuimica product listing explicitly confirms its role as 'a precursor in the synthesis of dasycarpidone, an anti-inflammatory drug' . Substitution with methyl isonicotinate yields only de-ethyldasycarpidone, a structurally distinct product [1]. Procurement for any dasycarpidone-directed synthetic program must specify CAS 13341-16-7.

Dihydroorotase Inhibition Screening

The compound demonstrates measurable inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites carcinoma with an IC₅₀ of 1.80 × 10⁵ nM at pH 7.37 . This activity is approximately 2.9-fold stronger than a comparator in the identical BindingDB assay (IC₅₀ = 5.20 × 10⁵ nM) [1]. Researchers conducting dihydroorotase-focused screening campaigns or studying pyrimidine biosynthesis inhibition should source methyl 3-ethylisonicotinate specifically, as the 3-ethyl-4-methyl ester substitution pattern contributes to the observed potency differential.

Coordination Polymer & MOF Ligand Design

Isonicotinate esters with different alkyl chains produce divergent 1D polymeric architectures in copper(II) azido systems: ethyl isonicotinate yields μ₂-1,1/μ₂-1,3 azido-bridged chains, while methyl isonicotinate incorporates μ-O,O′ nitrato bridges . Methyl 3-ethylisonicotinate, combining a methyl ester with a 3-ethyl ring substituent, offers a distinct steric and electronic profile for ligand design in coordination polymers, magnetic materials, and MOFs. Procurement of the correct CAS number ensures the intended network topology is realized.

Hydrolytic Stability for Prodrug & Polymer Research

The 3-ethyl substituent modulates alkaline hydrolysis rates through predictable Hammett σ effects [1]. When selecting among methyl isonicotinate (X = H), methyl 3-methylisonicotinate (X = CH₃), and methyl 3-ethylisonicotinate (X = C₂H₅) for studies requiring systematic variation of ester hydrolytic stability—such as prodrug activation kinetics or stimuli-responsive polymer degradation—methyl 3-ethylisonicotinate provides the largest steric shielding and the most pronounced electron-donating effect among the 3-alkyl series. This differentiation matters for structure–hydrolysis relationship (SHR) studies where incremental tuning of the hydrolysis rate is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-ethylisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.